Structural Comparison with the Closest Commercial Analog
The key differentiator for 1-Chloroethyl benzyl(methyl)carbamate is its substitution pattern. The target compound features an N-benzyl-N-methyl substitution, whereas its closest catalog-available analog, 1-chloroethyl ethyl(phenyl)carbamate, has an N-ethyl-N-phenyl substitution . The benzyl group (C6H5CH2-) introduces a methylene spacer that increases conformational flexibility and alters the electron density on the nitrogen compared to a directly attached phenyl ring. This is a critical distinction for structure-activity relationship (SAR) studies, where subtle changes can lead to significant shifts in biological activity, as seen in related carbamate inhibitor series [1].
| Evidence Dimension | Core chemical structure and substitution pattern |
|---|---|
| Target Compound Data | N-benzyl-N-methyl substitution |
| Comparator Or Baseline | 1-Chloroethyl ethyl(phenyl)carbamate; N-ethyl-N-phenyl substitution |
| Quantified Difference | Presence of a methylene spacer and different N-alkyl group |
| Conditions | Structural comparison based on IUPAC nomenclature and molecular formula |
Why This Matters
This structural difference directly enables exploration of distinct chemical space in drug discovery, making the compound irreplaceable for specific SAR campaigns targeting flexible hydrophobic pockets.
- [1] Bak, A., et al. (2019). Novel Benzene-Based Carbamates for AChE/BChE Inhibition: Synthesis and Ligand/Structure-Oriented SAR Study. Int. J. Mol. Sci., 20(7), 1524. View Source
